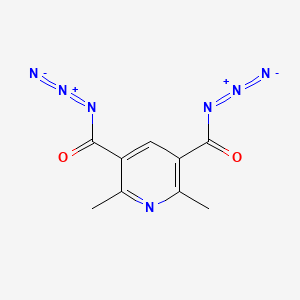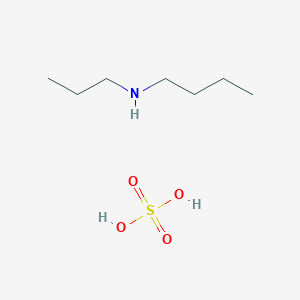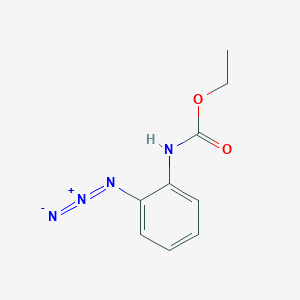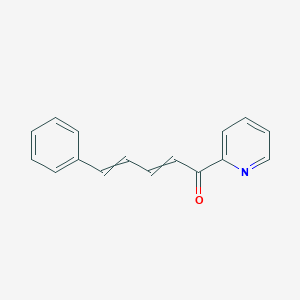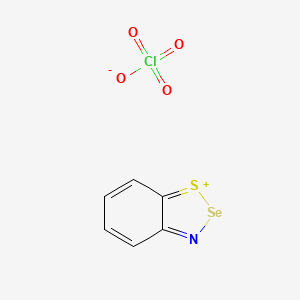![molecular formula C19H21NO5 B14355348 5-[(3-Ethoxybenzoyl)(methyl)amino]-2-methoxyphenyl acetate CAS No. 90234-47-2](/img/structure/B14355348.png)
5-[(3-Ethoxybenzoyl)(methyl)amino]-2-methoxyphenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(3-Ethoxybenzoyl)(methyl)amino]-2-methoxyphenyl acetate is an organic compound that belongs to the class of aromatic esters This compound is characterized by the presence of an ethoxybenzoyl group, a methoxyphenyl group, and an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Ethoxybenzoyl)(methyl)amino]-2-methoxyphenyl acetate can be achieved through a multi-step process involving the following key steps:
Formation of the Ethoxybenzoyl Intermediate: The ethoxybenzoyl group can be introduced through the reaction of 3-ethoxybenzoic acid with a suitable reagent such as thionyl chloride to form the corresponding acid chloride.
Amination: The acid chloride is then reacted with methylamine to form the ethoxybenzoyl methylamine intermediate.
Coupling with Methoxyphenyl Acetate: The final step involves the coupling of the ethoxybenzoyl methylamine intermediate with 2-methoxyphenyl acetate under suitable conditions, such as the presence of a base like triethylamine, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
5-[(3-Ethoxybenzoyl)(methyl)amino]-2-methoxyphenyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions with reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
5-[(3-Ethoxybenzoyl)(methyl)amino]-2-methoxyphenyl acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(3-Ethoxybenzoyl)(methyl)amino]-2-methoxyphenyl acetate involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action include the inhibition of key enzymes in metabolic pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 5-[(3-Methoxybenzoyl)(methyl)amino]-2-methoxyphenyl acetate
- 5-[(3-Ethoxybenzoyl)(ethyl)amino]-2-methoxyphenyl acetate
- 5-[(3-Ethoxybenzoyl)(methyl)amino]-2-ethoxyphenyl acetate
Uniqueness
5-[(3-Ethoxybenzoyl)(methyl)amino]-2-methoxyphenyl acetate is unique due to the specific combination of functional groups it possesses. The presence of both ethoxy and methoxy groups, along with the acetate moiety, imparts distinct chemical properties and reactivity to the compound. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
90234-47-2 |
|---|---|
Molecular Formula |
C19H21NO5 |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
[5-[(3-ethoxybenzoyl)-methylamino]-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C19H21NO5/c1-5-24-16-8-6-7-14(11-16)19(22)20(3)15-9-10-17(23-4)18(12-15)25-13(2)21/h6-12H,5H2,1-4H3 |
InChI Key |
ICXSZXPIETVXKF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)N(C)C2=CC(=C(C=C2)OC)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


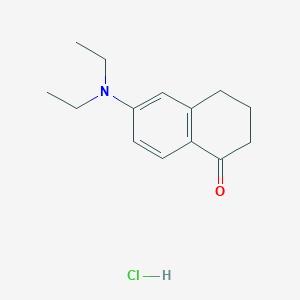
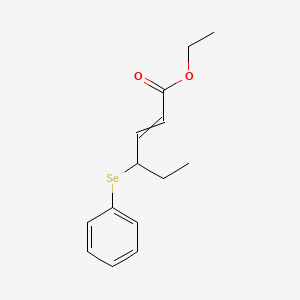
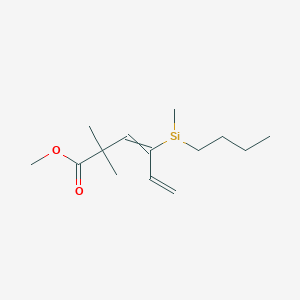


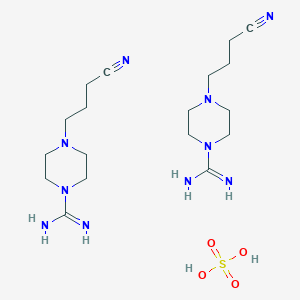
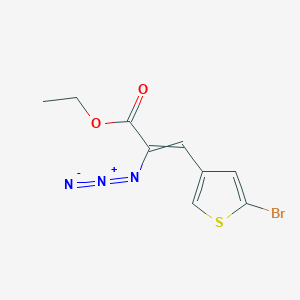
![2-[(2-Nitropropan-2-yl)sulfanyl]pyrimidine](/img/structure/B14355317.png)
